2-((3-(Methoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoic acid
Description
Properties
IUPAC Name |
2-[(3-methoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S/c1-24-18(23)14-12-8-4-5-9-13(12)25-16(14)19-15(20)10-6-2-3-7-11(10)17(21)22/h2-3,6-7H,4-5,8-9H2,1H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXYOBHIZNWSLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(Methoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the tetrahydrobenzo[b]thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the methoxycarbonyl group: This step often involves esterification or transesterification reactions.
Coupling with benzoic acid: The final step involves coupling the tetrahydrobenzo[b]thiophene derivative with benzoic acid under appropriate conditions, such as using coupling reagents like dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((3-(Methoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anti-inflammatory Properties
Research has indicated that derivatives of compounds similar to 2-((3-(Methoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoic acid exhibit anti-inflammatory properties. For instance, studies have shown that thienopyrimidine derivatives synthesized from related compounds possess significant anti-inflammatory activity . This suggests that the target compound may also hold therapeutic potential in treating inflammatory diseases.
1.2 Antitumor Activity
The compound has been investigated for its antitumor properties. In one study, various derivatives were synthesized and screened for their ability to inhibit tumor cell proliferation. The results demonstrated that certain modifications to the core structure enhanced cytotoxicity against specific cancer cell lines . This highlights the potential of this compound as a lead compound in cancer therapy.
Chemical Synthesis
2.1 Synthesis of Azo Dyes
The compound can serve as a precursor in the synthesis of azo dyes. A study detailed the preparation of azo benzo[b]thiophene derivatives using similar structures, demonstrating the versatility of these compounds in dye chemistry . Azo dyes are widely used in textiles and other industries due to their vibrant colors and stability.
2.2 Development of Novel Materials
In materials science, compounds like this compound are being explored for their potential use in organic electronics and photonic devices. The unique electronic properties imparted by the thiophene moiety can be leveraged to develop advanced materials for applications such as organic solar cells and light-emitting diodes (LEDs) .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anti-inflammatory Activity
In a study published in Bollettino Chimico Farmaceutico, researchers synthesized several thienopyrimidine derivatives from related compounds and evaluated their anti-inflammatory effects using animal models. The results indicated a significant reduction in inflammation markers compared to control groups .
Case Study 2: Antitumor Screening
Another research article documented the synthesis of various derivatives based on the compound's structure and their screening against different cancer cell lines. The findings revealed that modifications to the substituents on the thiophene ring could enhance antitumor efficacy, paving the way for further drug development .
Mechanism of Action
The mechanism of action of 2-((3-(Methoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, the compound may inhibit enzyme activity or bind to receptors, altering cellular signaling and physiological responses.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Table 1: Key Structural Analogs and Modifications
Key Observations :
- Ester vs. Acid : Replacement of methoxy/ethoxycarbonyl with carboxylic acid (target compound) increases water solubility and bioavailability .
- Bioisosteric Replacements: Cyanogroup (SIM-53B) and sulfonamide (Compound 3) introduce distinct electronic and steric effects, modulating target affinity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*LogP values estimated using fragment-based methods.
Trends :
- Carboxylic acid derivatives (target compound) show lower LogP and higher aqueous solubility than ester or sulfonamide analogs.
- Ethoxycarbonyl analogs (6n , 5c ) exhibit moderate lipophilicity, suitable for membrane penetration .
Table 3: Bioactivity Comparison
Key Findings :
- Anticancer Potential: Sulfonamide derivatives (e.g., Compound 3) outperform traditional chemotherapeutics (5-fluorouracil, IC₅₀ = 316.25 µM) .
- Antioxidant Activity : SIM-53B’s dihydroxybenzamide group is critical for radical scavenging, a feature absent in the target compound .
Structure-Activity Relationships (SAR)
- Ester vs. Acid : Ethoxy/methoxy esters enhance metabolic stability but reduce solubility; carboxylic acids improve target engagement in polar environments .
- Aromatic Substitutions : Electron-rich groups (e.g., dimethoxy in 5c ) enhance π-stacking with hydrophobic enzyme pockets .
- Sulfonamide vs. Carbamoyl : Sulfonamides (Compound 3 ) exhibit stronger hydrogen-bonding and higher anticancer potency .
Biological Activity
2-((3-(Methoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoic acid is a complex organic compound characterized by its unique benzothiophene core and carbamoyl functional groups. This structure suggests potential biological activity, particularly in the fields of oncology and infectious diseases such as tuberculosis (TB). This article reviews the biological activity of this compound based on diverse research findings, including synthesis methods, mechanisms of action, and case studies.
The compound has the following chemical properties:
The biological activity of this compound is largely attributed to its interaction with various molecular targets. It is believed to modulate enzyme activity and influence cellular pathways critical for tumor growth and bacterial resistance. For instance, compounds with similar structures have shown efficacy against the M. tuberculosis Pks13 enzyme, which is essential for the pathogen's survival .
Anticancer Activity
Research indicates that derivatives of benzothiophene exhibit significant anticancer properties. In studies involving human chronic myelogenous leukemia K562 cells, the compound demonstrated potent inhibitory effects with IC50 values as low as 0.70 μM . The mechanism involves inducing cell cycle arrest at the G2/M phase, thereby inhibiting cell proliferation.
Antitubercular Activity
The compound's structural analogs have been explored for their potential as novel antitubercular agents. One study highlighted that modifications to the benzothiophene core could enhance activity against M. tuberculosis, with some derivatives achieving sub-micromolar IC50 values in enzyme assays . The ability to inhibit the Pks13 TE domain was particularly noted as a promising target for drug development.
Antimicrobial Properties
In vitro studies have also assessed the antimicrobial properties of related compounds. For example, methoxy-substituted derivatives were tested against various bacterial strains and showed varying degrees of antibacterial activity . The minimum inhibitory concentration (MIC) values were determined using standard broth micro-dilution techniques.
Case Study 1: Anticancer Efficacy
A series of experiments were conducted to evaluate the anticancer efficacy of related compounds on different cancer cell lines (L1210 and HeLa). The results indicated that certain analogs exhibited significant cytotoxicity compared to standard treatments like combretastatin A-4 (CA-4), suggesting a potential role in cancer therapy .
Case Study 2: Tuberculosis Treatment Development
Another study focused on optimizing lead compounds derived from benzothiophene for TB treatment. The research involved modifying structural components to enhance binding affinity and reduce off-target effects. Some compounds demonstrated improved MIC values against M. tuberculosis, highlighting their potential as effective TB treatments .
Research Findings Summary Table
| Study | Target | IC50 Value | Notes |
|---|---|---|---|
| Study 1 | K562 Cells | 0.70 μM | Induces G2/M phase arrest |
| Study 2 | Pks13 TE | <1 μM | Promising for TB treatment |
| Study 3 | Various Bacteria | Varies | Effective against multiple strains |
Q & A
Q. Table 1: Representative Synthesis Yields
| Intermediate | Anhydride Used | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 11f | Maleic | 67 | >95% |
| 11k | Succinic | 78 | >97% |
Basic: What analytical techniques are critical for validating the structure and purity of this compound?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm regiochemistry via shifts for methoxycarbonyl (δ ~3.8–4.0 ppm for OCH₃), benzoic acid protons (δ ~12–13 ppm for COOH), and tetrahydrobenzo[b]thiophene backbone (δ 1.5–2.8 ppm for cyclohexene protons) .
- IR : Key peaks include C=O (1680–1720 cm⁻¹), C≡N (2200–2250 cm⁻¹, if present), and NH/OH stretches (3200–3400 cm⁻¹) .
- Mass Spectrometry : HRMS or LC-MS to verify molecular weight (e.g., [M+H]⁺ for C₁₈H₁₅NO₄S: calc. 341.08, observed 341.09) .
- Melting Point : Consistent melting ranges (e.g., 214–217°C) confirm crystallinity and purity .
Advanced: How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
Methodological Answer:
- Systematic Review : Conduct a meta-analysis of existing literature to identify variables (e.g., substituent effects, assay conditions) that influence activity .
- Dose-Response Studies : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH, solvent controls) to minimize assay variability .
- Triangulation : Cross-validate results using multiple techniques (e.g., MIC assays vs. time-kill curves for antibacterial studies) .
Example : Derivatives with bulky substituents (e.g., tert-butyl) show reduced solubility, leading to false-negative activity in aqueous assays. Use DMSO co-solvents (<1% v/v) to improve dispersion .
Advanced: What mechanistic insights explain the acylation reactivity of the tetrahydrobenzo[b]thiophene core?
Methodological Answer:
- Electrophilic Acylation : The 2-amino group on the tetrahydrobenzo[b]thiophene acts as a nucleophile, attacking the electrophilic carbonyl of anhydrides. Steric hindrance from the cyclohexene ring slows competing side reactions .
- Solvent Effects : Non-polar solvents (CH₂Cl₂) favor acylation over hydrolysis, while polar aprotic solvents (DMF) may accelerate by stabilizing transition states .
- Kinetic Control : Reflux conditions (40–50°C) favor product formation over decomposition, as evidenced by higher yields with succinic vs. maleic anhydride (lower steric demand) .
Basic: What purification strategies are effective for removing byproducts from the final compound?
Methodological Answer:
- Reverse-Phase HPLC : Use C18 columns with gradient elution (MeCN:H₂O, 30%→100% over 20 min) to separate unreacted intermediates and hydrolyzed byproducts .
- Recrystallization : For crystalline derivatives, use methanol-water mixtures (7:3 v/v) to isolate high-purity solids (melting point ±2°C of literature values) .
- Acid-Base Extraction : For carboxylic acid-containing derivatives, adjust pH to 2–3 to precipitate the product, followed by filtration .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modifications at the methoxycarbonyl (e.g., ethyl ester), benzoic acid (e.g., nitro or amino groups), or tetrahydrobenzo[b]thiophene positions (e.g., halogens) .
- In Silico Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding to target proteins (e.g., bacterial DNA gyrase) and prioritize synthetic targets .
- Bioactivity Profiling : Test analogs against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to identify broad-spectrum candidates .
Q. Table 2: SAR Trends for Antibacterial Activity
| Substituent (R) | MIC (μg/mL) vs. S. aureus | LogP |
|---|---|---|
| -COOH | 8.2 | 1.5 |
| -CONH₂ | 12.4 | 0.9 |
| -CN | 6.7 | 2.1 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
